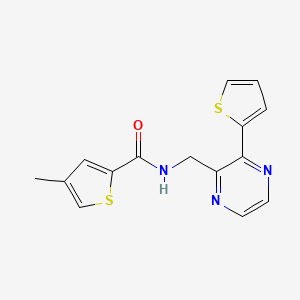

4-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . It is related to pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including design, synthesis, and evaluation . The process often involves reduction and nucleophilic substitution reactions . The final structure of the compound is usually determined by 1H NMR spectrum .Molecular Structure Analysis

The molecular structure of this compound is likely complex, with the molecules connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . The optimization of the molecules was accomplished with the PBE0-D3BJ/def2-TZVP/SMD 1,4-dioxane level of theory .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include a Diels–Alder reaction . This reaction leads to the formation of a correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing thiophene and pyrazine derivatives, highlighting their significance in heterocyclic chemistry. For instance, Ahmad et al. (2021) described the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides using Suzuki cross-coupling reactions, emphasizing the importance of these compounds in exploring their electronic and nonlinear optical properties. The study involved density functional theory (DFT) calculations to understand the effect of various substituents on their electronic structures, providing a foundation for further applications in materials science (Ahmad et al., 2021).

Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives, demonstrating different catalytic approaches. Their research extended to computational studies to examine the non-linear optical (NLO) properties of these compounds. The findings suggest potential applications in the development of new materials with specific optical characteristics (Kanwal et al., 2022).

Chemical Reactivity and Potential Applications

The reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, leading to the creation of various heterocyclic compounds. Mohareb et al. (2004) investigated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles, resulting in a range of derivatives with potential applications in pharmaceutical research (Mohareb et al., 2004).

作用機序

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to exhibit biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, again depending on the specific therapeutic property they exhibit .

Result of Action

Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific therapeutic properties .

将来の方向性

特性

IUPAC Name |

4-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS2/c1-10-7-13(21-9-10)15(19)18-8-11-14(17-5-4-16-11)12-3-2-6-20-12/h2-7,9H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHTFMBAMKMONLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968492.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![N-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B2968501.png)

![1-[2-(butan-2-yl)-4-[(6-methylpyridin-3-yl)methyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2968503.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2968513.png)